2-Isopropyl-5-methylpyrazine

Catalog No.
S1510629
CAS No.
13925-05-8
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-5-methylpyrazine

CAS Number

13925-05-8

Product Name

2-Isopropyl-5-methylpyrazine

IUPAC Name

2-methyl-5-propan-2-ylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3

InChI Key

PGTQKVQDZHXLOP-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(C)C

solubility

soluble in water, soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CN=C(C=N1)C(C)C

The exact mass of the compound 2-Isopropyl-5-methylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, soluble in oils, organic solventsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Isopropyl-5-methylpyrazine (CAS 13925-05-8) is a highly potent, branched alkylpyrazine utilized primarily as a premium flavor and fragrance compound and a specialty chemical intermediate [1]. Known for its intense roasted, earthy, and nutty aromatic profile, it is a critical component in formulating cocoa, coffee, and baked goods profiles [2]. Beyond its organoleptic properties, its specific boiling point, volatility profile, and dual-action antimicrobial properties make it a high-value selection for advanced food science and material formulations where precise thermal stability and dosing efficiency are required [REFS-1, REFS-2].

Substituting 2-isopropyl-5-methylpyrazine with simpler, more common pyrazines like 2,5-dimethylpyrazine compromises both process stability and sensory precision [REFS-1, REFS-2]. Simpler pyrazines possess significantly higher volatility due to lower boiling points, leading to rapid flash-off during high-temperature processing such as roasting or extrusion . Furthermore, their higher odor thresholds require higher dosing, which can introduce harsh, chemical off-notes and disrupt the delicate flavor equilibrium required in premium formulations [1]. A buyer must prioritize the exact branched structure of 2-isopropyl-5-methylpyrazine to ensure thermal survivability and trace-level efficacy.

Superior Thermal Retention During High-Temperature Processing

2-Isopropyl-5-methylpyrazine exhibits a boiling point of 190 °C and a flash point of 70.5 °C[1]. In contrast, the industry-standard benchmark 2,5-dimethylpyrazine has a boiling point of 155 °C and a flash point of 64 °C . This 35 °C increase in boiling point significantly reduces evaporative loss during thermal processing steps such as baking, roasting, or extrusion.

Evidence DimensionBoiling Point and Flash Point
Target Compound DataBP 190 °C, FP 70.5 °C
Comparator Or Baseline2,5-Dimethylpyrazine (BP 155 °C, FP 64 °C)
Quantified Difference+35 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures consistent flavor and aroma retention in the final product after high-temperature manufacturing, reducing the need for costly over-dosing.

Enhanced Sensory Potency Allowing Ultra-Low Dosing

The addition of the branched isopropyl group significantly increases the hydrophobicity and sensory receptor affinity of the pyrazine ring [2]. While simple methylpyrazines like 2,5-dimethylpyrazine have relatively high odor thresholds (approximately 1.8 ppm), branched alkylpyrazines like 2-isopropyl-5-methylpyrazine operate in the low parts-per-billion (ppb) range [REFS-1, REFS-2]. This allows for achieving the target roasted/earthy profile at drastically reduced concentrations.

Evidence DimensionOdor Threshold Range
Target Compound DataLow ppb range
Comparator Or Baseline2,5-Dimethylpyrazine (~1.8 ppm)
Quantified Difference>100x greater sensory potency
ConditionsAqueous or air threshold evaluation

Enables precise flavor modulation at trace levels, lowering overall material costs and preventing the introduction of bitter or chemical off-notes associated with high pyrazine dosing.

Dual-Functional Bactericidal Activity in Formulations

Recent studies on the antimicrobial qualities of alkylpyrazines demonstrate that 2-isopropyl-5-methylpyrazine possesses specific bactericidal properties [1]. It was shown to be lethal to E. coli strains at a 10^5 CFU/mL invasion level when dosed at 0.3%. This demonstrates a higher specific efficacy at lower concentrations compared to other derivatives like 2-isobutyl-3-methylpyrazine, which required a 10^6 CFU/mL threshold for similar bactericidal action [1].

Evidence DimensionBactericidal Efficacy Threshold against E. coli
Target Compound DataLethal at 10^5 CFU/mL invasion level
Comparator Or Baseline2-isobutyl-3-methylpyrazine (Lethal at 10^6 CFU/mL)
Quantified Difference1-log lower bacterial concentration threshold for lethality
Conditions0.3% dose in in-vitro E. coli cultures

Provides formulators with a compound that delivers both premium organoleptic properties and secondary microbial stabilization, extending product shelf life.

High-Temperature Baked Goods and Extruded Snacks

Due to its 190 °C boiling point, 2-isopropyl-5-methylpyrazine is the preferred choice for applications requiring intense thermal processing where simpler pyrazines would flash off and lose their efficacy [2].

Premium Cocoa and Coffee Reconstitution

Used to restore or enhance the authentic roasted, earthy notes in instant coffee or processed chocolate products at trace ppb levels without introducing the bitterness associated with high doses of standard methylpyrazines[REFS-1, REFS-3].

Dual-Function Flavor and Preservative Systems

Applied in liquid flavor concentrates or intermediate moisture foods where its bactericidal properties against facultative pathogens provide an added layer of microbial stability alongside flavor enhancement [1].

Physical Description

colourless to slightly yellow liquid with a roasted, coffee, nutty, earthy odour

XLogP3

1.3

Density

0.977-0.984

UNII

818RIW504V

Other CAS

13925-05-8

Wikipedia

2-methyl-5-isopropyl pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2-methyl-5-(1-methylethyl)-: INACTIVE

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